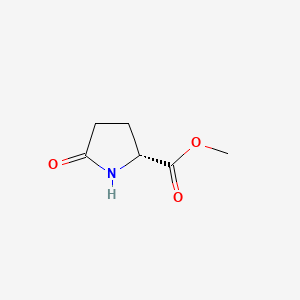

(R)-Methyl 5-oxopyrrolidine-2-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl (2R)-5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGPKMSGXAUKHT-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R Methyl 5 Oxopyrrolidine 2 Carboxylate

Asymmetric Synthesis Approaches for Enantioselective Production

Enantioselective synthesis is paramount for producing the desired (R)-enantiomer exclusively. These methods leverage chiral catalysts, auxiliaries, or diastereoselective strategies to control the stereochemical outcome of the reaction.

Diastereoselective methods are instrumental in constructing the chiral pyrrolidine (B122466) ring. These approaches often involve creating a new stereocenter in a molecule that already contains one, thereby forming diastereomers in unequal amounts. A common strategy is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. researchgate.net For instance, the cyclizing Michael addition of aryl acrylates to N-acetylamino acid esters can stereoselectively produce trans-3-aryl-5-oxopyrrolidine-2-carboxylic acids. researchgate.net

Another powerful technique is the [3+2] cycloaddition reaction of azomethine ylides, which can proceed with high diastereoselectivity to form the pyrrolidine ring. mdpi.com The stereochemical outcome is often dictated by the geometry of the transition state, with sterically bulky groups favoring an approach that minimizes steric hindrance. mdpi.com Similarly, copper-catalyzed intramolecular carboamination of unactivated olefins has been shown to form cis-2,5-disubstituted pyrrolidines with very high diastereoselectivity (>20:1). nih.gov These diastereoselective ring-forming reactions provide a robust pathway to chiral pyrrolidine cores, which can then be further modified to yield the target compound.

Table 1: Examples of Diastereoselective Pyrrolidine Synthesis

| Reaction Type | Key Reagents/Catalyst | Stereoselectivity | Reference |

|---|---|---|---|

| Cyclizing Michael Addition | N-acetylamino acid esters, aryl acrylates | Stereoselective (trans) | researchgate.net |

| Copper-Promoted Carboamination | Copper(II) neodecanoate, Cs₂CO₃ | High diastereoselectivity (>20:1) | nih.gov |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. Proline and its derivatives are frequently used as chiral auxiliaries. researchgate.net For instance, Evans oxazolidinones are effective in inducing high facial selectivity during Michael additions to α,β-unsaturated esters, a key step in forming substituted pyrrolidines. smolecule.com

A particularly relevant strategy involves starting with the readily available L-pyroglutamic acid ((S)-enantiomer). To obtain the desired (R)-configuration, a Mitsunobu reaction can be employed. This reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine, proceeds with an inversion of configuration at the C2 stereocenter, converting the (S)-precursor into the (R)-product. smolecule.com This method highlights the utility of chiral pool starting materials in combination with stereospecific reactions.

In recent years, organocatalysis and metal catalysis have emerged as powerful tools for asymmetric synthesis. Organocatalysts are small, chiral organic molecules that can catalyze reactions with high enantioselectivity. For the synthesis of pyrrolidine derivatives, organocatalytic enantioselective Michael additions are particularly well-developed. rsc.org For example, novel C2-symmetric squaramides derived from pyrrolidine have been shown to be efficient organocatalysts for the asymmetric Michael reaction between cyclohexanone (B45756) derivatives and β-nitrostyrenes, affording products in high yields and with excellent enantioselectivity. rsc.org

Metal-catalyzed reactions also offer efficient routes. Palladium-catalyzed enantioselective allylic alkylations through C-H activation represent a modern strategy for accessing chiral pyrrolidines. nih.gov Copper(II) carboxylate-promoted intramolecular carboamination provides another pathway to N-functionalized pyrrolidines. nih.gov These catalytic methods are often advantageous due to their high efficiency, selectivity, and the small amount of catalyst required.

Table 2: Catalytic Asymmetric Methods for Pyrrolidine Synthesis

| Catalyst Type | Reaction | Example Catalyst | Stereoselectivity | Reference |

|---|---|---|---|---|

| Organocatalysis | Michael Addition | Pyrrolidine-derived squaramides | Good to excellent enantioselectivity | rsc.org |

| Metal Catalysis | C-H Activation/Allylic Alkylation | Palladium complexes with ProPhenol ligands | High diastereo- and enantioselectivity | nih.gov |

Classical and Modern Esterification Techniques for Carboxylate Formation

The final step in the synthesis is the formation of the methyl ester. The most traditional method is the Fischer esterification, where the carboxylic acid (pyroglutamic acid) is heated with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govmasterorganicchemistry.com This is an equilibrium-driven process, and the use of excess alcohol helps to shift the equilibrium towards the ester product. masterorganicchemistry.com

More modern variations aim for milder conditions and higher efficiency. A common method involves the use of thionyl chloride (SOCl₂) in methanol. google.com In this procedure, L-pyroglutamic acid is dissolved in methanol, and thionyl chloride is added, with the reaction temperature controlled at 5–10 °C. The reaction proceeds to generate the methyl ester, and is terminated by the addition of a base like sodium bicarbonate. google.com This method avoids the high temperatures and strong acids of the classical Fischer esterification.

Table 3: Comparison of Esterification Methods for Pyroglutamic Acid

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive, simple setup | nih.govmasterorganicchemistry.com |

Derivatization Strategies from Precursor Compounds

Pyroglutamic acid is the most direct and common precursor for synthesizing (R)-Methyl 5-oxopyrrolidine-2-carboxylate. wikipedia.org As a naturally occurring amino acid derivative, it provides a readily available chiral starting material. wikipedia.org The synthesis is typically a straightforward esterification of the carboxylic acid group.

To obtain the target (R)-enantiomer, one can either start with D-pyroglutamic acid ((R)-5-oxoproline) and perform a direct esterification, or start with the more common and less expensive L-pyroglutamic acid ((S)-5-oxoproline) and employ a method that inverts the stereocenter. smolecule.comnih.gov As mentioned previously, the Mitsunobu reaction is an effective way to achieve this inversion. smolecule.com Direct esterification of L-pyroglutamic acid with methanol and an acid catalyst or thionyl chloride yields Methyl (S)-5-oxopyrrolidine-2-carboxylate. nih.govgoogle.com This highlights the importance of selecting the correct starting enantiomer or employing a stereoinverting reaction to achieve the desired final product.

Routes Involving 5-Oxopyrrolidine-2-carboxylic Acid Precursors

The most direct and common approach to synthesizing this compound involves the esterification of its corresponding carboxylic acid, (R)-5-oxopyrrolidine-2-carboxylic acid (D-pyroglutamic acid). D-pyroglutamic acid is a readily available and relatively inexpensive starting material, often derived from the dehydration of D-glutamic acid. Various standard esterification procedures can be employed, with the choice of method depending on the desired scale, yield, and purity requirements.

A prevalent method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). mdpi.commdpi.com The reaction is heated to reflux to drive the equilibrium towards the product. mdpi.commdpi.com The process is straightforward and cost-effective for large-scale production.

Alternative reagents can be used to facilitate the esterification under milder conditions. Thionyl chloride (SOCl₂) in methanol is another effective method. This reaction proceeds via the formation of an acyl chloride intermediate, which is then rapidly esterified by methanol. Other reagents such as methyl chloroformate can also be used for this transformation.

The table below summarizes common conditions for the esterification of 5-oxopyrrolidine-2-carboxylic acid.

| Reagents | Catalyst | Solvent | Conditions | Typical Yield | Reference |

| Methanol | Sulfuric Acid (H₂SO₄) | Methanol | Reflux | High | mdpi.commdpi.com |

| Methanol | Thionyl Chloride (SOCl₂) | Methanol | 0°C to RT | Good to High | N/A |

| Methyl Chloroformate | Base | Inert Solvent | RT | Good | smolecule.com |

Total Synthesis of Complex Natural Products Incorporating the this compound Moiety

The chiral scaffold of this compound is a key structural motif in a variety of natural products displaying a wide range of biological activities. Synthetic chemists have utilized this compound as a chiral building block to achieve efficient and stereocontrolled total syntheses of these complex molecules.

One notable example is its use in the synthesis of (-)-Agelastatin A , a potent anticancer and insecticidal alkaloid isolated from a marine sponge. The pyrrolidine ring of the target molecule is constructed from this compound, which provides the necessary C5 stereocenter. The synthesis involves the elaboration of the pyroglutamate (B8496135) framework to introduce the other functionalities and construct the fused ring system characteristic of the agelastatin core.

Another area where this moiety is found is in certain classes of pyrrole-containing natural products. chim.it Although many syntheses start from simpler pyrrole (B145914) precursors, the use of a pre-formed, stereochemically defined lactam like methyl D-pyroglutamate offers a strategic advantage in controlling the final stereochemistry of the natural product. The synthesis of analogs of Lamellarin O , a marine alkaloid with cytotoxic properties, can strategically employ pyroglutamate derivatives to build the core pyrrole-2-carboxylate structure. chim.it

The incorporation of this building block significantly simplifies the synthetic route by providing a pre-installed chiral center and a functionalized five-membered ring, thereby reducing the number of steps required to reach the complex target.

Cascade and Multicomponent Reactions for Scaffold Construction

While the primary synthesis of this compound often relies on modifying existing precursors, the construction of the core 5-oxopyrrolidine scaffold can be achieved through more sophisticated cascade or multicomponent reactions (MCRs). These reactions are highly efficient as they allow for the formation of multiple chemical bonds in a single operation, minimizing intermediate purification steps and reducing waste. nih.govub.edu

MCRs are particularly powerful for generating molecular diversity. mdpi.com For the 5-oxopyrrolidine scaffold, a hypothetical MCR could involve the reaction of an α,β-unsaturated ester (like a derivative of itaconic acid), an amine, and a carbon monoxide source, although specific examples for the direct asymmetric synthesis of the title compound are not yet prevalent.

More commonly, cascade reactions are employed. A Michael addition followed by an intramolecular cyclization is a classic cascade for forming five-membered rings. For instance, the reaction of a Michael acceptor with an amino acid ester derivative can initiate a sequence leading to the pyrrolidinone ring. researchgate.net Achieving high enantioselectivity in such a cascade to produce the (R)-enantiomer specifically often requires the use of chiral catalysts or auxiliaries.

These advanced strategies offer a more convergent and atom-economical approach to the 5-oxopyrrolidine core structure compared to linear synthetic sequences.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve sustainability. mdpi.comdntb.gov.ua For the synthesis of this compound, several green approaches can be considered.

Biocatalysis: One of the most promising green methods is the use of enzymes. Specific hydrolases or lipases can be used for the enantioselective synthesis or resolution of pyroglutamate esters. For example, an enzymatic process could selectively hydrolyze the (S)-enantiomer from a racemic mixture of methyl 5-oxopyrrolidine-2-carboxylate, leaving the desired (R)-enantiomer with high enantiomeric purity. smolecule.com This avoids the need for chiral starting materials and often proceeds under mild, aqueous conditions.

Alternative Solvents: The classic Fischer esterification often uses an excess of methanol as both a reagent and a solvent, with strong mineral acids as catalysts. Green chemistry seeks to replace hazardous solvents and corrosive acids. researchgate.net The use of supercritical carbon dioxide (scCO₂) as a solvent is an innovative alternative, as it is non-toxic, non-flammable, and easily removed. mdpi.comresearchgate.net Solid acid catalysts, such as ion-exchange resins, can replace mineral acids, simplifying workup and allowing for catalyst recycling.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the esterification reaction, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. dntb.gov.ua

The following table outlines potential green chemistry improvements for the synthesis.

| Green Approach | Technique/Reagent | Advantage |

| Catalysis | Enzymatic Resolution / Solid Acid Catalysts | High selectivity, mild conditions, catalyst recyclability, reduced corrosive waste. smolecule.commdpi.com |

| Solvents | Supercritical CO₂, Water, Ionic Liquids | Reduced use of volatile organic compounds (VOCs), lower toxicity. mdpi.comresearchgate.net |

| Energy | Microwave-Assisted Synthesis | Faster reaction rates, reduced energy consumption. dntb.gov.ua |

Scale-Up Considerations and Industrial Synthesis Pathways

The transition of a synthetic route from the laboratory to an industrial scale introduces several critical considerations, including cost, safety, efficiency, and environmental impact. For this compound, the most viable industrial pathway remains the esterification of D-pyroglutamic acid due to the low cost and high availability of the starting material.

Process Optimization: On a large scale, optimizing the Fischer esterification is key. This includes determining the optimal catalyst loading, temperature, and reaction time to maximize conversion and minimize the formation of byproducts. Removal of water produced during the reaction is crucial to drive the equilibrium towards the product, which can be achieved using a Dean-Stark apparatus or by operating under vacuum.

Purification: Purification on an industrial scale must be efficient and scalable. While laboratory-scale purification might involve chromatography, industrial processes favor crystallization or distillation. This compound is a solid at room temperature, making crystallization a suitable method for obtaining a high-purity product.

Flow Chemistry: A modern approach to scale-up is the implementation of continuous flow chemistry. smolecule.com This technique involves pumping the reactants through a heated tube or column reactor, where the reaction occurs. Flow chemistry offers several advantages over traditional batch processing, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and easier automation and control. A flow process for the esterification of D-pyroglutamic acid could provide a consistent, high-throughput production of the target compound with minimal risk of racemization. smolecule.com

Waste Management: A major consideration in industrial synthesis is the management of waste streams. The use of recyclable solid acid catalysts instead of sulfuric acid can significantly reduce acidic waste. Furthermore, efficient recovery and recycling of excess methanol are essential for making the process economically and environmentally sustainable.

Chemical Reactivity and Derivatization of R Methyl 5 Oxopyrrolidine 2 Carboxylate

Reactions at the Pyrrolidine (B122466) Nitrogen

The secondary amine within the lactam ring of (R)-Methyl 5-oxopyrrolidine-2-carboxylate is a key site for functionalization. Although the lone pair on the nitrogen atom exhibits reduced nucleophilicity due to delocalization into the adjacent carbonyl group, it can still undergo reactions with various electrophiles, typically under basic conditions that enhance its reactivity by deprotonation.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyroglutamate (B8496135) ring can be alkylated or acylated to introduce a variety of substituents. These reactions typically involve the deprotonation of the N-H bond with a suitable base to form an anion, which then acts as a nucleophile.

N-Alkylation: This process involves the reaction of the pyroglutamate with an alkyl halide or a similar alkylating agent. For instance, the sodium salt of methyl pyroglutamate, formed by treatment with a base like sodium hydride, reacts with benzyl (B1604629) chloride to yield the corresponding N-benzyl derivative. researchgate.net This substitution introduces a bulky aromatic group onto the nitrogen atom, significantly altering the molecule's steric and electronic properties.

N-Acylation: This reaction introduces an acyl group to the nitrogen atom. A common and synthetically important example is the protection of the nitrogen with a tert-butoxycarbonyl (Boc) group. Methyl L-pyroglutamate (the enantiomer of the title compound) reacts with di-tert-butyl dicarbonate (B1257347) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) to produce Boc-L-Pyroglutamic acid methyl ester in high yield. google.com This reaction is fundamental in peptide synthesis, where protecting the N-terminus is a crucial step.

| Reaction Type | Reagent(s) | Product | Purpose / Application |

| N-Alkylation | 1. Base (e.g., NaH)2. Benzyl Chloride | Methyl 1-benzyl-5-oxopyrrolidine-2-carboxylate | Introduction of an N-arylmethyl group |

| N-Acylation | Di-tert-butyl dicarbonate, DMAP | Methyl 1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate | N-protection for peptide synthesis |

Formation of N-Substituted Pyrrolidinones

The N-alkylation and N-acylation reactions described above are primary methods for the formation of N-substituted pyrrolidinones from this compound. The products of these reactions are themselves N-substituted pyrrolidinones, a class of compounds with significant biological and chemical interest. The choice of alkylating or acylating agent allows for the synthesis of a diverse library of derivatives. For example, reacting methyl N-trimethylsilylpyroglutamate with 4-nitrobenzyl chloride leads to the formation of methyl N-(4-nitrobenzyl)pyroglutamate. researchgate.net These targeted substitutions are key to modifying the compound's properties for use as intermediates in the synthesis of more complex molecules. researchgate.net

Transformations Involving the Ester Functionality

The methyl ester group at the C2 position of the pyrrolidine ring is susceptible to various nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other functional groups, such as carboxylic acids, different esters, amides, and hydrazides, further expanding the synthetic utility of the parent molecule.

Hydrolysis to Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, (R)-5-oxopyrrolidine-2-carboxylic acid (also known as D-pyroglutamic acid), under either acidic or basic conditions.

Base-mediated hydrolysis (saponification) typically involves treating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), followed by acidic workup to protonate the resulting carboxylate salt. jocpr.com

Acid-catalyzed hydrolysis is an equilibrium process that can be driven to completion by using a large excess of water. This method is also effective but can sometimes be slower than saponification. google.com

This hydrolysis is a fundamental transformation, often employed when the carboxylic acid itself is needed for subsequent reactions, such as amide bond formation. organic-chemistry.org

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this allows the synthesis of other alkyl or aryl esters. The reaction can be catalyzed by acids, bases, or enzymes. masterorganicchemistry.com A notable example is the synthesis of dodecyl pyroglutamate, which can be achieved through the alcoholysis of methyl pyroglutamate with lauryl alcohol (dodecanol). researchgate.net This reaction has been successfully performed using both biocatalysis and chemical catalysis, with the enzymatic route showing higher efficiency. researchgate.net

| Catalyst | Alcohol | Solvent | Yield | Reference |

| Lipase from Candida antarctica B | Lauryl Alcohol | Acetonitrile (B52724) | 79% | researchgate.net |

| Amberlyst IR120H (Acidic Resin) | Lauryl Alcohol | Acetonitrile | 69% | researchgate.net |

Amidation and Hydrazide Formation

The ester functionality can react with amines or hydrazine (B178648) to form amides and hydrazides, respectively.

Hydrazide Formation: The reaction of the methyl ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O) is a common and efficient method to produce the corresponding acid hydrazide. This reaction, known as hydrazinolysis, typically proceeds by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent like methanol (B129727) or propan-2-ol. nih.govnih.govmdpi.com The resulting (R)-5-oxopyrrolidine-2-carbohydrazide is a stable intermediate that can be used to synthesize a variety of heterocyclic compounds, such as pyrazoles and oxadiazoles. nih.govmdpi.com

Amidation: Direct conversion of the methyl ester to an amide by reaction with an amine (ammonolysis) is possible but often requires harsh conditions like high temperature and pressure. A more common and milder approach is a two-step sequence: first, the ester is hydrolyzed to the carboxylic acid as described in section 3.2.1., and then the resulting acid is coupled with an amine using a standard coupling reagent (e.g., HBTU, DCC) to form the desired amide. organic-chemistry.orgchemistryviews.org This two-step process offers greater versatility and is compatible with a wider range of sensitive amine substrates.

Modifications at the Pyrrolidine Ring Carbons

The carbon framework of the pyrrolidine ring in this compound offers several sites for functionalization, enabling the introduction of new substituents and stereocenters.

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized substrates. nih.gov While specific examples detailing the C-H activation of this compound are not extensively documented in dedicated studies, the pyrrolidine ring possesses C-H bonds at the C3 and C4 positions that are potential targets for such transformations.

Transition metal-catalyzed C-H functionalization, often employing palladium, rhodium, or iron catalysts, could theoretically enable the introduction of aryl, alkyl, or other functional groups at these positions. umich.edu The primary challenge lies in achieving high regioselectivity between the C3 and C4 positions, which have similar electronic environments. Directing groups, potentially coordinated to the lactam nitrogen or carbonyl, could be employed to control the site of activation. Enzymatic C-H functionalization represents another frontier, offering the potential for exceptional site-selectivity and stereoselectivity in complex molecules. nih.gov

The existing stereocenter at C2 can effectively direct the stereochemical outcome of reactions at other positions on the pyrrolidine ring, allowing for the diastereoselective synthesis of substituted derivatives.

One common strategy involves the generation of an enolate at the C3 position, followed by alkylation or Michael addition. For instance, N-protected pyroglutamic esters can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. The subsequent alkylation of this enolate proceeds stereoselectively, guided by the stereocenter at C2. scite.ai

Another powerful method is the Michael addition to α,β-unsaturated systems. The addition of amino ester imines to acrylate (B77674) acceptors, catalyzed by chiral cyclopropenimines, provides an enantioselective route to α-substituted pyroglutamates. nih.govbeilstein-journals.org Similarly, aza-Michael additions can be employed. The synthesis of (2S,3S)-3-aroyl pyroglutamic acid derivatives has been achieved through a highly diastereoselective tandem aza-Michael addition, followed by N-chloroacetylation and a base-catalyzed 5-exo-tet cyclization. mdpi.com

Furthermore, diastereoselective methods have been developed for preparing 3-substituted derivatives such as methyl (2R,3R)-3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates. This is achieved through the cyclization of diastereomerically pure dimethyl (2R,3R)-3-aryl(pyridyl)glutamate hydrochlorides. researchgate.net

Below is a table summarizing selected methods for introducing stereocenters.

| Reaction Type | Reagents/Conditions | Position of New Stereocenter | Stereochemical Outcome |

| Enolate Alkylation | 1. N-protection (e.g., Boc) 2. LDA 3. Alkyl halide | C3 | High diastereoselectivity |

| Aza-Michael Addition | N-chloroacetyl aroylalanines, Base-catalyzed cyclization | C3 | High diastereoselectivity (forms 3-aroyl derivatives) mdpi.com |

| Glutamate (B1630785) Cyclization | Diastereomerically pure dimethyl 3-arylglutamate HCl | C3 | Diastereoselective (forms 3-aryl derivatives) researchgate.net |

| Michael Addition | Alanine imine, Methyl acrylate, Chiral cyclopropenimine catalyst | C3 (via α-substituted glutamate) | High enantioselectivity (up to 94% ee) nih.govbeilstein-journals.org |

While the lactam of this compound is relatively stable, it can undergo ring-opening or participate in rearrangements under specific conditions, often involving the generation of reactive intermediates like N-acyliminium ions.

Reduction of the lactam carbonyl group, for example with sodium borohydride (B1222165) in acidic media or other reducing agents, can lead to a 5-hydroxy-pyrrolidine derivative. This intermediate is a precursor to an N-acyliminium ion, which can be trapped by intra- or intermolecular nucleophiles. researchgate.net This strategy provides a pathway to more complex fused or substituted pyrrolidine structures. For example, the reaction of N,O-bis-TMS pyroglutamic acid with aldehydes can lead to the formation of N-acyliminium species that are trapped by oxygen or nitrogen nucleophiles to yield azalactones or methylene-bis-pyroglutamic acids, respectively. researchgate.net

Heterocyclic Compound Synthesis Utilizing this compound as a Building Block

The pyroglutamate scaffold is a privileged precursor for the synthesis of a diverse range of heterocyclic compounds, particularly alkaloids and other biologically active molecules. researchgate.netnih.gov Its rigid conformation and multiple reaction sites allow it to be elaborated into more complex ring systems.

For instance, the carboxylic acid functionality (or the ester of the title compound) can be converted to a hydrazide, which then serves as a handle for constructing various heterocycles. Derivatives bearing azole, diazole, and hydrazone moieties have been synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, with some showing significant anticancer and antimicrobial activities. nih.gov

Condensation reactions are also common. The reaction of pyroglutamic acids with 1,2-phenylenediamine leads to the formation of 2-(5-oxo-2-pyrrolidinyl)benzimidazoles. Similarly, cyclization of derived diacylhydrazines can produce 2-(5-oxo-2-pyrrolidinyl)-1,3,4-oxadiazoles. researchgate.net These examples showcase how the C2 substituent of the pyroglutamate ring can be transformed into a new heterocyclic system, effectively using the starting material as a chiral scaffold.

| Starting Material Derivative | Reagent(s) | Resulting Heterocycle |

| Pyroglutamic acid | 1,2-Phenylenediamine | 2-(5-oxo-2-pyrrolidinyl)benzimidazole researchgate.net |

| Diacylhydrazine from pyroglutamic acid | Cyclization conditions | 2-(5-oxo-2-pyrrolidinyl)-1,3,4-oxadiazole researchgate.net |

| 1-Aryl-5-oxopyrrolidine-3-carboxylic acid hydrazide | Aromatic aldehydes | Hydrazone-linked heterocycles nih.gov |

Chemo- and Regioselective Reactions

The presence of two distinct carbonyl groups—the lactam carbonyl at C5 and the ester carbonyl at C2—allows for chemo- and regioselective transformations. The reactivity of these sites can be differentiated based on the choice of reagents and reaction conditions. researchgate.net

A key example is the selective reduction of the ester group. Reagents such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) can reduce the methyl ester to a primary alcohol (a pyroglutaminol derivative) while leaving the less reactive lactam carbonyl intact. Conversely, harsher reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ester and the lactam carbonyl.

Regioselective reactions can also be performed on derivatives. For example, mild conditions have been developed for the regioselective reduction of β-enaminoesters derived from pyroglutamic acid. In these substrates, a C5-methylene-pyrrolidine-2-carboxylic ester, the ester at the C2 position is less reactive due to delocalization and steric effects, allowing for the selective reduction of another ester group attached to the exocyclic double bond. sci-hub.se This highlights the subtle electronic and steric factors that can be exploited to control reactivity in this system.

Use as a Chiral Auxiliary in Asymmetric Synthesis

Pyroglutamic acid and its derivatives are widely recognized as valuable chiral building blocks or synthons in asymmetric synthesis. researchgate.netsmolecule.com The term "chiral building block" signifies that the molecule's chiral framework is incorporated into the final product. However, it is also described in the literature as an important chiral auxiliary. mdpi.com A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which it is removed.

In the context of this compound, it most commonly functions as a chiral template or building block. The inherent C2 stereocenter directs the formation of new stereocenters on the pyrrolidine ring itself or on substituents attached to it. For instance, in the synthesis of 3-substituted pyroglutamates, the C2 stereocenter dictates the facial selectivity of an incoming electrophile to the C3 enolate. scite.ai

While it is less commonly used in the classical sense of a detachable auxiliary, its derivatives can be employed in methodologies where a chiral element is ultimately removed. For example, a new methodology for synthesizing enantiomerically enriched 3-aroyl pyroglutamic acid derivatives involves a sequence where a chiral auxiliary is first used to establish the stereochemistry in an acyclic precursor, which is then cyclized to form the pyroglutamate ring, followed by the removal of the initial auxiliary. mdpi.com This illustrates the nuanced role of chirality in this system, where the pyroglutamate core can be both the target of an auxiliary-directed synthesis and the director of subsequent stereoselective transformations.

Applications of R Methyl 5 Oxopyrrolidine 2 Carboxylate in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Pharmaceutical Development

(R)-Methyl 5-oxopyrrolidine-2-carboxylate serves as a fundamental chiral building block in the synthesis of a wide array of pharmaceutical agents. smolecule.com Its structural rigidity and the presence of multiple reactive sites allow for stereoselective modifications, which are crucial in the development of modern therapeutics where specific stereochemistry often dictates efficacy and safety. The pyrrolidine (B122466) core is a prevalent structural motif found in numerous natural products and synthetic drugs, making this compound a valuable starting material. nih.gov Researchers utilize this intermediate for the synthesis of complex bioactive molecules, leveraging its inherent chirality to produce enantiomerically pure final products. chemimpex.com Its stability and utility as a synthon for aza-analogous drugs underscore its importance in constructing diverse molecular architectures for drug discovery programs. researchgate.net

Development of Novel Pharmaceuticals Targeting Neurological Disorders

The scaffold of this compound is particularly relevant in the pursuit of new treatments for neurological disorders. chemimpex.com The pyroglutamic acid moiety, of which this compound is a methyl ester derivative, is structurally related to molecules that can interact with the central nervous system. For instance, this intermediate is employed in the development of analogs of Thyrotropin-releasing hormone (TRH), a neuropeptide with a wide range of effects on the central nervous system. researchgate.net Due to the therapeutic potential of TRH in treating various CNS maladies, the development of metabolically stable and selective analogs is a significant area of research. researchgate.net The defined stereochemistry of this compound is critical in these syntheses, ensuring the correct three-dimensional orientation required for receptor binding and biological activity.

Design and Synthesis of Anticancer Agents

The 5-oxopyrrolidine ring system is an attractive scaffold for the design of novel anticancer agents. This compound provides a key starting point for the synthesis of derivatives that have demonstrated promising cytotoxic activity against various cancer cell lines. nih.govsemanticscholar.org The core structure can be chemically modified to introduce different pharmacophores, leading to the creation of libraries of compounds for screening and optimization. Research has shown that derivatives bearing azole, diazole, and hydrazone moieties, synthesized from a 5-oxopyrrolidine carboxylic acid core, exhibit significant anticancer properties. nih.govresearchgate.net

While direct synthesis of multiple myeloma drugs from this compound is an area of ongoing research, the underlying biology strongly supports its potential as a scaffold. Multiple myeloma is a hematological cancer that remains incurable despite therapeutic advances. nih.gov Recent studies have identified the enzyme Pyrroline-5-Carboxylate Reductase 1 (PYCR1) as a potential therapeutic target. nih.gov PYCR1 is a mitochondrial enzyme involved in the final step of converting glutamine to proline, a metabolic pathway that can contribute to cancer cell survival. nih.gov Given that this compound is a derivative of pyroglutamic acid, a cyclic lactam of glutamic acid, it represents an ideal starting scaffold for designing specific inhibitors of PYCR1 to sensitize multiple myeloma cells to existing therapies like bortezomib. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer efficacy of the 5-oxopyrrolidine scaffold. By systematically modifying the core structure derived from intermediates like this compound, researchers can identify the chemical features that enhance cytotoxicity against cancer cells. For example, studies on a series of 5-oxopyrrolidine derivatives have shown that the introduction of specific hydrazone moieties containing heterocyclic fragments leads to more potent anticancer activity compared to those with simple aromatic groups. nih.gov Compounds featuring a 5-nitrothiophene substituent were found to be particularly active. nih.govsemanticscholar.org

| Compound Series | Structural Modification | Observed Anticancer Activity | Reference |

|---|---|---|---|

| Hydrazones 5-11 | Addition of various aromatic moieties to the hydrazone group. | Lower comparative anticancer activity against A549 human lung adenocarcinoma cells. | nih.gov |

| Hydrazones 20, 21 | Incorporation of heterocyclic fragments into the hydrazone group. | Significantly higher anticancer activity compared to aromatic hydrazones. | nih.gov |

| Compounds 18-22 | Derivatives bearing various azole and diazole moieties. | Demonstrated the most potent anticancer activity against A549 cells in the series. | semanticscholar.org |

| Hydrazone 9f | 1-(2,4-difluorophenyl)-5-oxopyrrolidine core with a 5-nitro-2-furyl hydrazone side chain. | Identified as a highly cytotoxic agent against melanoma A375 cells. | nih.gov |

Development of Antimicrobial Agents

The 5-oxopyrrolidine framework is not only useful for anticancer drug design but also serves as a promising scaffold for the development of novel antimicrobial agents. nih.govnih.gov The increasing prevalence of antibiotic-resistant pathogens necessitates the search for new chemical entities with unique mechanisms of action. nih.govdntb.gov.ua Derivatives synthesized from 5-oxopyrrolidine precursors have been shown to possess significant activity against clinically relevant bacteria, particularly Gram-positive strains. nih.gov

A critical application of this chemotype is in the fight against multidrug-resistant Staphylococcus aureus (MRSA), a major cause of hospital- and community-acquired infections. mdpi.comnih.gov Research has demonstrated that specific 5-oxopyrrolidine derivatives exhibit potent and selective antimicrobial activity against MRSA. nih.govsemanticscholar.org In one study, a derivative bearing a 5-nitrothiophene substituent (compound 21) was particularly effective against several multidrug-resistant S. aureus strains, including those resistant to modern antibiotics like linezolid (B1675486) and tedizolid. nih.govmdpi.com Another study found that a hydrazone derivative with a simple benzylidene moiety showed very strong inhibition of S. aureus with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL, which was superior to the control antibiotic cefuroxime (B34974). nih.govdntb.gov.ua

| Derivative Type | Key Structural Feature | Activity against S. aureus | Reference |

|---|---|---|---|

| Hydrazone (Compound 21) | 5-nitrothiophene substituent | Promising and selective activity against multidrug-resistant, linezolid-resistant, and tedizolid-resistant S. aureus strains. | nih.govsemanticscholar.org |

| Hydrazone | Benzylidene moiety | Strong inhibition with a MIC value of 3.9 μg/mL, surpassing the control drug cefuroxime (7.8 μg/mL). | nih.govdntb.gov.ua |

| Hydrazone | 5-nitrothien-2-yl fragment | Demonstrated antibacterial activity that surpassed the control cefuroxime against tested strains. Also showed excellent results in disrupting S. aureus biofilms. | nih.gov |

| Hydrazone | 5-nitrofuran-2-yl moiety | Showed a potent effect on all bacterial strains tested, including S. aureus. | dntb.gov.ua |

Antitubercular Activity against Mycobacterium tuberculosis

The global health threat posed by tuberculosis (TB), particularly multidrug-resistant strains, necessitates the discovery of novel therapeutic agents. The pyrrolidine core has been a subject of investigation in this area. Research into a series of pyrrolidine carboxamides identified them as a novel class of inhibitors for Enoyl Acyl Carrier Protein Reductase (InhA), a crucial enzyme in the Mycobacterium tuberculosis fatty acid synthesis pathway nih.gov.

Structure-activity relationship (SAR) studies on these derivatives revealed that inhibitory potency was significantly influenced by the nature and position of substituents. For instance, compounds with electron-withdrawing groups of small to moderate size at the meta-position of a phenyl ring attached to the core structure demonstrated the best InhA inhibitory activity nih.gov. Specifically, a 3,5-dichloro-substituted derivative displayed the most potent activity in its series nih.gov. This line of research highlights that while this compound itself is a starting point, its derivatization is key to achieving significant antitubercular effects by targeting essential mycobacterial enzymes like InhA nih.gov.

Evaluation against Gram-Positive and Gram-Negative Pathogens

Beyond tuberculosis, derivatives of the 5-oxopyrrolidine structure have been evaluated for broader antibacterial properties. Studies have shown that these compounds can be effective, particularly against Gram-positive pathogens. nih.govsemanticscholar.org

One study focused on synthesizing a series of 1-(4-acetamidophenyl)-5-oxopyrrolidine derivatives bearing azole and hydrazone moieties nih.govktu.edu. A key finding was that a derivative featuring a 5-nitrothiophene substituent (identified as compound 21 in the study) exhibited promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains nih.govsemanticscholar.orgktu.edu. This compound demonstrated a favorable Minimum Inhibitory Concentration (MIC) of 2 µg/mL against S. aureus, which was comparable to vancomycin (B549263) and superior to methicillin (B1676495) nih.govsemanticscholar.org. Further testing showed it had higher activity against Gram-positive anaerobic pathogens like Clostridioides difficile and Clostridium perfringens compared to Gram-negative ones nih.govsemanticscholar.org.

Similarly, research on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also showed structure-dependent activity against Gram-positive bacteria, including S. aureus and Enterococcus faecalis nih.gov. These findings underscore the potential of the 5-oxopyrrolidine scaffold in developing new antimicrobial agents to combat challenging drug-resistant Gram-positive infections nih.govnih.gov.

Antimicrobial Activity of Selected 5-Oxopyrrolidine Derivatives

Minimum Inhibitory Concentration (MIC) values of a 5-nitrothiophene derivative (Compound 21) against various bacterial strains.

| Bacterial Strain | Type | MIC (µg/mL) of Compound 21 | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | 2 | nih.govsemanticscholar.org |

| Clostridioides difficile | Gram-Positive (Anaerobe) | 4 | nih.govsemanticscholar.org |

| Clostridium perfringens | Gram-Positive (Anaerobe) | 4 | nih.govsemanticscholar.org |

| Bacteroides fragilis | Gram-Negative (Anaerobe) | 32 | nih.govsemanticscholar.org |

| Fusobacterium nucleatum | Gram-Negative (Anaerobe) | 64 | nih.govsemanticscholar.org |

Anti-inflammatory Properties of Derived Compounds

The pyrrolidinone ring is a recognized scaffold in the design of anti-inflammatory agents researchgate.net. Research has explored its derivatives as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).

In one study, a novel pivalate-based Michael product, named MAK01, which contains a dioxo-phenylpyrrolidine structure, was synthesized and evaluated mdpi.com. The compound demonstrated inhibitory activity against COX-1, COX-2, and 5-LOX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes mdpi.com. The compound exhibited a greater inhibitory effect on COX-2 (IC₅₀ of 130 µg/mL) compared to COX-1 (IC₅₀ of 314 µg/mL), suggesting a potential for a more selective anti-inflammatory action with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors mdpi.com. Its potent inhibition of 5-LOX (IC₅₀ of 105 µg/mL) further highlights its potential as a dual inhibitor mdpi.com. Other studies have similarly identified 5-oxopyrrolidine-3-carboxylic acid derivatives as promising candidates against matrix metalloproteinases (MMPs), which are involved in tissue degradation during chronic inflammation researchgate.netresearchgate.net.

Enzyme Inhibitory Activity of Anti-inflammatory Derivative MAK01

In vitro inhibitory concentration (IC₅₀) values of the synthesized compound MAK01 against key inflammatory enzymes.

| Enzyme | Function | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| COX-1 | Prostaglandin Synthesis | 314 | mdpi.com |

| COX-2 | Prostaglandin Synthesis (Inflammation) | 130 | mdpi.com |

| 5-LOX | Leukotriene Synthesis | 105 | mdpi.com |

Other Therapeutic Potentials and Biological Activities

The 5-oxopyrrolidine core is a versatile scaffold for designing inhibitors of various enzymes. Research has demonstrated that derivatives can be tailored to selectively target specific enzymes involved in disease processes. For example, 5-oxo-pyrrolidine-2-carboxylic acid hydroxamide derivatives have been developed as potent inhibitors of zinc metalloendopeptidases, particularly matrix metalloproteinases (MMPs) like MMP-13, which plays a role in the cartilage degradation seen in osteoarthritis google.com.

Further studies have shown that other derivatives can act as dual inhibitors of COX-2 and 5-LOX mdpi.com. Additionally, compounds containing the pyrrolidinone structure have been found to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, suggesting a potential application in managing diabetes semanticscholar.org. This adaptability makes the scaffold a valuable tool in probing metabolic pathways and developing enzyme-specific inhibitors for therapeutic intervention.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Targeting this process is a key strategy in cancer therapy. The 2-pyrrolidinone (B116388) structure is found in natural products with known anti-angiogenic activity, such as (−)-Azaspirene nih.gov.

Building on this, synthetic derivatives of the 2-pyrrolidinone-fused (2-oxoindolin-3-ylidene)methylpyrrole have been developed as potent inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2 and PDGFRβ nih.govnih.gov. Sunitinib, an approved cancer drug, features this core structure and functions as a multi-targeted RTK inhibitor nih.gov. Studies on novel derivatives have identified compounds with superior inhibitory activity against VEGFR-2 and PDGFRβ compared to sunitinib, demonstrating the ongoing potential of this chemical class in the development of new anti-angiogenesis agents nih.gov.

The safety profile of any new chemical entity is paramount. For this compound, safety data from suppliers indicates standard laboratory handling precautions are necessary. It is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is also described as being harmful if swallowed, in contact with skin, or inhaled chemsrc.com.

However, specific research on the neurotoxic effects of the compound is not extensively documented. In contrast, investigations into structurally related compounds have often focused on potential neuroprotective effects. There is no broad classification of the compound as a neurotoxin in the available scientific literature. As with any chemical used in research, it should be handled in a controlled laboratory setting with appropriate personal protective equipment chemsrc.com.

Prodrug Design and Formulation Strategies Involving the Compound

The unique structural features of this compound, including its lactam ring and ester functional group, make it a candidate for use as a promoiety in prodrug design. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach is often employed to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or formulation challenges.

Prodrug Design:

The core principle behind using this compound as a promoiety is to chemically link it to a parent drug, thereby masking a functional group responsible for the drug's suboptimal properties. Upon administration, endogenous enzymes, such as esterases, are expected to cleave the ester bond, releasing the active drug and the pyroglutamate (B8496135) moiety. The chirality of the (R)-enantiomer can also play a crucial role in the stereoselectivity of this enzymatic cleavage and subsequent pharmacological activity.

While specific, publicly documented examples of prodrugs synthesized directly from this compound are limited, the broader class of pyroglutamic acid derivatives has shown promise in this area. For instance, studies on the L-enantiomer, L-pyroglutamic acid, have demonstrated its potential in prodrug applications. A notable example is the synthesis of an L-pyroglutamic acid ester of paracetamol. This prodrug was designed to reduce the hepatotoxicity associated with paracetamol overdose. Research findings indicated a significant reduction in toxicity for the pyroglutamate ester compared to the parent drug.

| Compound | Administration Route | LD50 (mg/kg) |

|---|---|---|

| Paracetamol | Oral | 338 |

| L-5-oxo-pyrrolidine-2-paracetamol carboxylate | Oral | >2000 |

| Paracetamol | Intraperitoneal | 500 |

| L-5-oxo-pyrrolidine-2-paracetamol carboxylate | Intraperitoneal | 1900 |

This data illustrates the potential of the pyroglutamate scaffold to significantly decrease the acute toxicity of a parent drug, a key goal in prodrug design. While this example uses the L-enantiomer, it provides a strong rationale for investigating this compound for similar applications. The choice of the (R)-enantiomer and the methyl ester could influence the rate of enzymatic hydrolysis, potentially allowing for controlled release of the active drug.

Formulation Strategies:

Beyond prodrug design, this compound and related compounds can be explored in formulation strategies to enhance the solubility and dissolution rate of poorly water-soluble drugs. The polar nature of the pyroglutamate ring, combined with the potential for modification at the carboxylic acid position, allows for the creation of derivatives with varying physicochemical properties.

Biochemical and Biological Research Pertaining to R Methyl 5 Oxopyrrolidine 2 Carboxylate

Occurrence in Natural Products and Endogenous Metabolite Research

Pyroglutamic acid and its derivatives are found throughout the biological world, from microorganisms to humans. researchgate.net They are formed from the cyclization of glutamic acid or glutamine and play significant roles in cellular metabolism. researchgate.nethmdb.ca

Research has identified (R)-Methyl 5-oxopyrrolidine-2-carboxylate as a natural product in specific microorganisms. Notably, its presence has been reported in the fungus Talaromyces pinophilus. nih.gov While pyroglutamic acid itself is widespread in plant tissues, the specific identification of its (R)-methyl ester derivative is less commonly documented. hmdb.ca

| Natural Source | Compound Identified |

| Talaromyces pinophilus | This compound |

Pyroglutamic acid is a key intermediate metabolite in the γ-glutamyl cycle, a pathway essential for the synthesis and degradation of glutathione (B108866). researchgate.netrupahealth.com This cycle is crucial for maintaining cellular redox balance and detoxification. taylorandfrancis.com

Key aspects of the metabolic pathway include:

Formation: Pyroglutamic acid (5-oxoproline) is produced from γ-glutamyl cysteine by the enzyme γ-glutamyl cyclotransferase. litfl.com This reaction is part of the degradation of glutathione. researchgate.net

Utilization: It is converted to glutamate (B1630785) by the enzyme 5-oxoprolinase, allowing the glutamate to be reused for glutathione synthesis. litfl.comwikipedia.org

Biological Significance: Elevated levels of pyroglutamic acid can indicate disruptions in the γ-glutamyl cycle and potential glutathione depletion, which is associated with conditions of high oxidative stress. rupahealth.comlitfl.com The presence of pyroglutamic acid at the N-terminus of many proteins and peptides contributes to their stability by protecting them from degradation. researchgate.net

Derivatives of pyroglutamic acid are explored for various biological activities. Their rigid, cyclic structure makes them valuable scaffolds in drug discovery for modifying peptide structures to enhance interaction with biological targets. clockss.orgresearchgate.net

Mechanistic Studies of Biological Activity

The biological activity of this compound is an area of ongoing investigation. Research into its mechanisms often draws from the broader understanding of related compounds and their interactions with cellular machinery.

The proteasome is a critical cellular complex responsible for degrading unfolded or misfolded proteins, thereby maintaining protein homeostasis. nih.gov Inhibition of the proteasome leads to the accumulation of these proteins, which can trigger programmed cell death, making it a key target in cancer therapy. nih.gov

Proteasome inhibitors, such as the dipeptide boronic acid analog bortezomib, typically bind to the catalytic β subunits of the 20S proteasome core particle. nih.gov Many inhibitors are peptide derivatives that interact with the active site threonine of a catalytic subunit, forming a reversible or irreversible complex that blocks its proteolytic activity. nih.gov While various 5-oxopyrrolidine derivatives have been synthesized and tested for anticancer activity, specific studies detailing the mechanism of this compound as a direct proteasome inhibitor are not extensively documented in the reviewed literature. nih.gov However, the disruption of protein metabolism is a known consequence of interfering with pathways like the glutathione cycle, which is metabolically linked to pyroglutamic acid. taylorandfrancis.com

The development of new antibiotics often involves identifying compounds that can covalently target essential proteins in pathogens, leading to bacterial death. biorxiv.org Cysteine residues in the active sites of enzymes are common targets for such covalent inhibitors. researchgate.net

Recent research has focused on identifying novel chemical scaffolds that can inhibit essential bacterial enzymes. For example, compounds with chloromethyl ketone scaffolds have been shown to target proteins like FabH and MiaA in pathogenic bacteria, inhibiting their function and displaying antibacterial activity. biorxiv.org While pyroglutamic acid derivatives are used as chiral synthons for creating bioactive molecules, specific studies demonstrating this compound directly targeting proteins in pathogens are limited. researchgate.net The broader class of 5-oxopyrrolidine derivatives has, however, shown promise as a source for developing new antimicrobial agents. nih.gov

Cellular stress, such as heat or exposure to toxins, triggers a highly conserved heat shock response, characterized by the rapid expression of heat shock proteins (HSPs). nih.gov Heat shock protein 70 (HSP70) is a crucial molecular chaperone that helps refold denatured proteins, protecting the cell from damage. nih.govbiorxiv.org

The regulation of hsp70 gene expression is a multi-level process:

Transcription: Stress activates the heat shock factor (HSF), which binds to the hsp70 gene promoter, initiating vigorous transcription of hsp70 mRNA. nih.gov

mRNA Stability and Translation: During stress, while the translation of most proteins is suppressed, hsp70 mRNA is preferentially translated. nih.govbiorxiv.org

There is a documented age-related decline in the induction of HSP70 mRNA and protein in response to heat stress. nih.gov While the influence of various small molecules on gene expression is a broad area of research, specific studies detailing the direct influence of this compound on the expression of HSP70 mRNA have not been prominently featured in the available scientific literature.

| Research Area | Findings Related to this compound and its Derivatives |

| Proteasome Inhibition | The broader class of 5-oxopyrrolidine derivatives has been investigated for anticancer properties, a therapeutic area where proteasome inhibition is a key mechanism. nih.gov |

| Pathogen Protein Targeting | 5-oxopyrrolidine derivatives are considered promising pharmacophores for developing new antimicrobial candidates. nih.gov |

| Gene Expression (HSP70) | Direct evidence linking this compound to HSP70 mRNA expression is not widely available in current literature. |

Interactions with Biological Systems at Cellular and Molecular Levels

Direct research on the interactions of this compound at the cellular and molecular level is not extensively documented in publicly available literature. However, its structural similarity to naturally occurring molecules, such as proline, suggests potential for interaction with biological systems. The five-membered pyrrolidine (B122466) ring is a common scaffold in many biologically active compounds.

The general class of 5-oxopyrrolidine-2-carboxylates is utilized in biochemical research to investigate enzyme activity and metabolic pathways. chemimpex.com This suggests that compounds like this compound could potentially serve as probes or intermediates in such studies. The rigid, bicyclic-like framework of 5-oxopyrrolidine carboxylates makes them valuable in the design of peptide mimetics. smolecule.com This conformational restriction can reduce the entropic penalty upon binding to enzymes, potentially enhancing the potency of inhibitors designed for neurological targets. smolecule.com

While specific cellular uptake and transport mechanisms for this compound have not been detailed, the stereochemistry of similar molecules has been shown to be crucial for their biological activity, which may be related to stereoselective transport mechanisms.

Structure-Activity Relationships (SAR) in Biological Contexts

The structure-activity relationship (SAR) for this compound itself is not well-defined due to a lack of direct biological activity data. However, SAR studies on related pyroglutamic acid derivatives provide insights into the potential importance of its structural features.

For instance, a series of pyroglutamic acid amide analogues have been investigated as antagonists of the P2X7 receptor, a target for pain and inflammation. nih.gov These studies highlight the importance of the pyroglutamic acid scaffold in designing compounds with specific biological activities.

The key structural features of this compound that are likely to be important in any potential biological activity include:

The Pyrrolidone Ring: This core structure provides a rigid conformation, which can be advantageous for binding to specific biological targets. smolecule.com

The Methyl Ester Group: This group can influence the compound's solubility, membrane permeability, and susceptibility to hydrolysis by esterases in biological systems.

The Chiral Center at C2: The (R)-configuration is a critical determinant of the three-dimensional shape of the molecule, which would be expected to lead to stereospecific interactions with chiral biological macromolecules like enzymes and receptors.

Derivatives of the (S)-enantiomer have been synthesized and shown to possess antitubercular activity, indicating that the 5-oxopyrrolidine-2-carboxylate core can serve as a scaffold for potent biologically active agents.

Pharmacological and Toxicological Profiling

There is a notable absence of comprehensive pharmacological and toxicological profiling for this compound in the scientific literature. Its primary application appears to be as an intermediate in chemical synthesis rather than as a therapeutic agent itself. smolecule.com

Some supplier safety data indicates that the compound may cause skin and eye irritation. However, this does not constitute a full toxicological profile. Studies on related compounds, such as the sodium salt of pyroglutamic acid, have indicated low toxicity and non-irritant properties when used in cosmetic applications.

Investigation of Stereoisomeric Biological Activity

Methyl L-pyroglutamate ((S)-Methyl 5-oxopyrrolidine-2-carboxylate) has been isolated from the plant Portulaca oleracea and has demonstrated anti-inflammatory activity. glpbio.commedchemexpress.com This finding suggests that the (S)-enantiomer possesses biological activity, and it is plausible that the (R)-enantiomer would exhibit different, possibly reduced or even antagonistic, effects due to the stereospecific nature of biological interactions.

The critical role of stereochemistry in biological activity is a well-established principle. The differential effects of stereoisomers are often due to the specific three-dimensional arrangement of atoms, which dictates how a molecule fits into the binding site of a protein or interacts with other chiral molecules in a biological system. In the context of drug development, it is common for one enantiomer to be significantly more active or to have a different pharmacological profile than the other.

Interactive Data Table: Stereoisomer Biological Activity

| Compound Name | Stereoisomer | Source/Context | Reported Biological Activity |

| Methyl 5-oxopyrrolidine-2-carboxylate | (S) | Isolated from Portulaca oleracea | Anti-inflammatory glpbio.commedchemexpress.com |

| Methyl 5-oxopyrrolidine-2-carboxylate | (R) | Synthetic | No specific biological activity reported; used as a chiral building block smolecule.com |

Analytical and Spectroscopic Characterization of R Methyl 5 Oxopyrrolidine 2 Carboxylate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis provides fundamental insights into the molecular structure, bonding, and functional groups present in (R)-Methyl 5-oxopyrrolidine-2-carboxylate.

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific spectral data for this compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on its structure and data from closely related pyrrolidone derivatives. chemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons in the pyrrolidine (B122466) ring and the methyl ester group. The proton at the chiral center (C2) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The two diastereotopic protons of the C3 methylene group and the two protons of the C4 methylene group would also present as complex multiplets. The methyl group of the ester would yield a sharp singlet, typically in the range of 3.7 ppm.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Key expected signals would include two carbonyl carbons (one for the lactam and one for the ester), the chiral C2 carbon, the two methylene carbons of the ring, and the methyl carbon of the ester. For derivatives such as 1-(4-Acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid, characteristic peaks for the pyrrolidone ring carbons (CH, CH2CO, NCH2) are observed between 35 and 51 ppm, with the carbonyl carbons appearing significantly downfield.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| CH -2 | Multiplet | ~58-60 ppm |

| CH ₂-3 | Multiplet | ~29-31 ppm |

| CH ₂-4 | Multiplet | ~24-26 ppm |

| NH | Broad Singlet | N/A |

| C =O (Lactam) | N/A | ~175-178 ppm |

| C =O (Ester) | N/A | ~172-174 ppm |

Note: Predicted values are based on general chemical shift ranges and data from similar structures.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk For this compound, the molecular formula is C₆H₉NO₃, corresponding to a molecular weight of approximately 143.14 g/mol and an exact mass of 143.058243 Da. nih.govchemsrc.com

Upon electron ionization (EI), the molecular ion (M⁺) peak at m/z = 143 would be expected. The energetically unstable molecular ion undergoes fragmentation, yielding characteristic daughter ions. chemguide.co.uk Plausible fragmentation pathways for esters and cyclic ketones include α-cleavage and McLafferty rearrangements. miamioh.edu Key predicted fragments for this molecule would arise from the loss of the methoxy (B1213986) group (M-31, [M-OCH₃]⁺ at m/z = 112) or the entire carbomethoxy group (M-59, [M-COOCH₃]⁺ at m/z = 84). whitman.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Ion | Fragment Lost |

|---|---|---|

| 143 | [C₆H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 112 | [M - OCH₃]⁺ | Methoxy Radical (•OCH₃) |

| 84 | [M - COOCH₃]⁺ | Carbomethoxy Radical (•COOCH₃) |

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to be dominated by strong absorptions from its two carbonyl groups.

The key characteristic bands would be:

Lactam C=O stretch: A strong absorption band typically found in the region of 1670-1700 cm⁻¹.

Ester C=O stretch: A strong absorption band at a higher frequency than the lactam, generally around 1735-1750 cm⁻¹.

C-O stretch: Associated with the ester group, appearing in the 1100-1300 cm⁻¹ region.

N-H stretch: A band in the 3200-3400 cm⁻¹ region corresponding to the lactam N-H bond.

C-H stretch: Bands corresponding to the stretching of sp³ C-H bonds, typically just below 3000 cm⁻¹.

The presence of two distinct, strong peaks in the carbonyl region (1650-1800 cm⁻¹) would be a clear indicator of the molecule's structural features.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, assessing its chemical purity, and, crucially, determining its enantiomeric purity or enantiomeric excess (ee).

HPLC is a powerful technique for the separation, identification, and quantification of compounds. nih.gov For chiral molecules like this compound, chiral HPLC is the definitive method for determining enantiomeric excess. nih.gov This is achieved either by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers or by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com

Research on related compounds has demonstrated the successful use of polysaccharide-based CSPs, such as Chiralpak® AD-H or OD-H columns, for resolving enantiomers. nih.gov The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase.

Table 3: Example Chiral HPLC Conditions for Enantiomeric Excess (ee) Determination of Pyrrolidone Derivatives

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Chiralpak AD-H | Chiralpak OD-H |

| Mobile Phase | Hexane:2-propanol (90:10) | Hexane:2-propanol (95:5) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 254 nm or 220 nm | UV at 220 nm |

| Temperature | 25°C | 25°C |

Source: Representative conditions based on published methods for similar compounds. nih.gov

By comparing the peak areas of the (R)- and (S)-enantiomers in the chromatogram, the enantiomeric excess can be precisely calculated. L-Pyroglutamic acid itself has been used as a chiral labeling reagent to facilitate the separation of other chiral amines via HPLC. researchgate.netnih.gov

Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the polar nature of this compound, derivatization is typically required to increase its volatility and improve its chromatographic behavior for GC analysis.

Common derivatization strategies for related amino acids and their derivatives include:

Silylation: Reaction with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to replace active hydrogens on polar functional groups with nonpolar tert-butyl dimethylsilyl (TBDMS) groups.

Acylation/Esterification: A two-step process where the molecule is first esterified (e.g., with HCl in methanol) and then acylated with a reagent such as pentafluoropropionic anhydride (B1165640) (PFPA). nih.govnih.govresearchgate.net

These derivatized products can then be analyzed effectively by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govnih.gov The GC-MS method allows for both qualitative identification based on retention time and mass spectrum, and quantitative analysis, which is crucial for purity assessment. uah.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for the analysis of this compound. These methods provide critical information on the compound's identity, purity, and quantification in complex mixtures.

LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. For this compound (molecular weight: 143.14 g/mol ), analysis is typically performed using a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous component and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to promote ionization.

In positive ion electrospray ionization (ESI) mode, the compound is detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 144.1. Tandem mass spectrometry (MS/MS) can be used to generate a characteristic fragmentation pattern for structural confirmation. This involves isolating the parent ion (m/z 144.1) and subjecting it to collision-induced dissociation, which might yield fragments corresponding to the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da).

A notable analytical challenge in the broader analysis of pyroglutamic acid and its derivatives is the potential for in-source cyclization of precursors like glutamic acid, which can form pyroglutamic acid as an artifact during the analysis. Therefore, chromatographic separation must be robust enough to distinguish the target analyte from related impurities and potential artifacts.

UPLC, which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. This is particularly valuable for determining the enantiomeric purity of this compound, where the separation of the R- and S-enantiomers is critical. Chiral UPLC methods, often employing specialized chiral stationary phases, are essential for quantifying the minute amounts of the undesired enantiomer.

| Parameter | Typical Condition/Value |

|---|---|

| Chromatography System | UPLC coupled to a Triple Quadrupole or Orbitrap Mass Spectrometer |

| Column | Reversed-Phase C18 (1.7 µm particle size) or Chiral Stationary Phase |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Parent Ion [M+H]⁺ (m/z) | ~144.1 |

| Potential MS/MS Fragments (m/z) | Loss of -OCH₃, Loss of -COOCH₃ |

X-Ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like this compound, single-crystal X-ray diffraction provides unambiguous confirmation of its absolute stereochemistry, as well as detailed information on bond lengths, bond angles, and crystal packing.

The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, crystallographers can compute an electron density map and build a three-dimensional model of the molecule.

While a complete, publicly available crystal structure for this compound itself is not widely reported, the technique has been successfully applied to closely related derivatives. For example, X-ray diffraction has been used to study the conformation of 2,3-methanopyroglutamic acid analogs, confirming their molecular structure in the solid state. acs.org

| Data Category | Information Provided |

|---|---|

| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | Describes the symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. |

| Bond Lengths & Angles | Exact intramolecular distances and angles, confirming the molecular geometry. |

| Torsional Angles | Defines the conformation of the pyrrolidine ring and substituent groups. |

| Absolute Stereochemistry | Unambiguous confirmation of the (R) configuration at the chiral center. |

Quality Control and Standardization in Research and Pharmaceutical Applications

Rigorous quality control (QC) and standardization are paramount for this compound, as it is often used as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). The quality of this starting material directly impacts the purity, efficacy, and safety of the final drug product. QC testing is guided by principles outlined in regulatory documents such as those from the International Council for Harmonisation (ICH).

The primary goals of QC are to confirm the identity, strength, and purity of the compound. For a chiral intermediate, purity assessment is twofold: it involves quantifying any chemical impurities (e.g., starting materials, by-products) and, crucially, determining the enantiomeric purity. Enantiomeric purity refers to the excess of the desired (R)-enantiomer over the undesired (S)-enantiomer. Regulatory authorities have stringent requirements for controlling isomeric impurities, as the wrong enantiomer could be inactive or, in some cases, have undesirable pharmacological effects.

Several analytical techniques are employed for this purpose. HPLC is the most common method for determining both chemical and enantiomeric purity.

Chemical Purity: A reversed-phase HPLC method with UV or MS detection is typically used to separate and quantify the main compound from any related impurities.

Enantiomeric Purity: This requires a chiral separation method. Two main approaches are used:

Chiral Stationary Phase (CSP) HPLC: The sample is run on a column that is itself chiral, allowing for the direct separation of the two enantiomers.

Derivatization HPLC: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column.

The development and validation of these analytical methods often follow the Analytical Quality by Design (AQbD) paradigm, which involves a systematic, risk-based approach to ensure the method is robust and reliable throughout its lifecycle. A reference standard of this compound, with a well-characterized purity, is essential for the accurate quantification of the compound in test samples.